

BCR-ABL kinase-IN-3 potency against T315I mutant versus ponatinib

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Compound Focus: BCR-ABL kinase-IN-3 (dihydrochloride)

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Ponatinib's Potency Against Key BCR-ABL Mutants

The following table summarizes ponatinib's in vitro activity against native BCR-ABL and major resistance-conferring mutants, including T315I. The data demonstrates that ponatinib is a potent pan-BCR-ABL inhibitor at clinically achievable concentrations [1].

BCR-ABL Variant	Ponatinib IC50 (nM)	Clinical Relevance
Native (unmutated)	3 - 16 [1]	Baseline potency [1].
T315I (single mutant)	16 [1]	Potent inhibitor; overcomes the most recalcitrant gatekeeper mutation [2] [3] [1].
Other single mutants	3 - 16 [1]	Effective against all tested single mutants [1].
Select Compound Mutants	Varies (see note)	Retains activity against many, but some (e.g., T315I+E255V) confer high-level resistance [2].

> **Note on Compound Mutants:** While ponatinib is effective against all single mutants, certain **compound mutations** (two or more mutations on the same BCR-ABL allele) can confer high-level resistance. For

example, the E255V/T315I compound mutant exhibited an IC₅₀ of 659.5 nM, which is over 6.5-fold higher than the average steady-state plasma concentration in patients [2].

Experimental Protocols for Assessing TKI Potency

The data on ponatinib's efficacy was generated using standard preclinical methodologies in the field. Here are the details of the key experimental protocols as described in the search results [2] [1] [4]:

- **Cell-Based Viability/Proliferation Assays**

- **Model System:** Engineered Ba/F3 cell lines (murine pro-B cells) expressing native BCR-ABL, single mutants (e.g., T315I), or compound mutants.
- **Procedure:** Cells are exposed to a concentration gradient of the TKI (e.g., ponatinib) for a set period, typically 72 hours.
- **Measurement:** Cell viability is measured using colorimetric assays like MTT. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

- **Immunoblot Analysis**

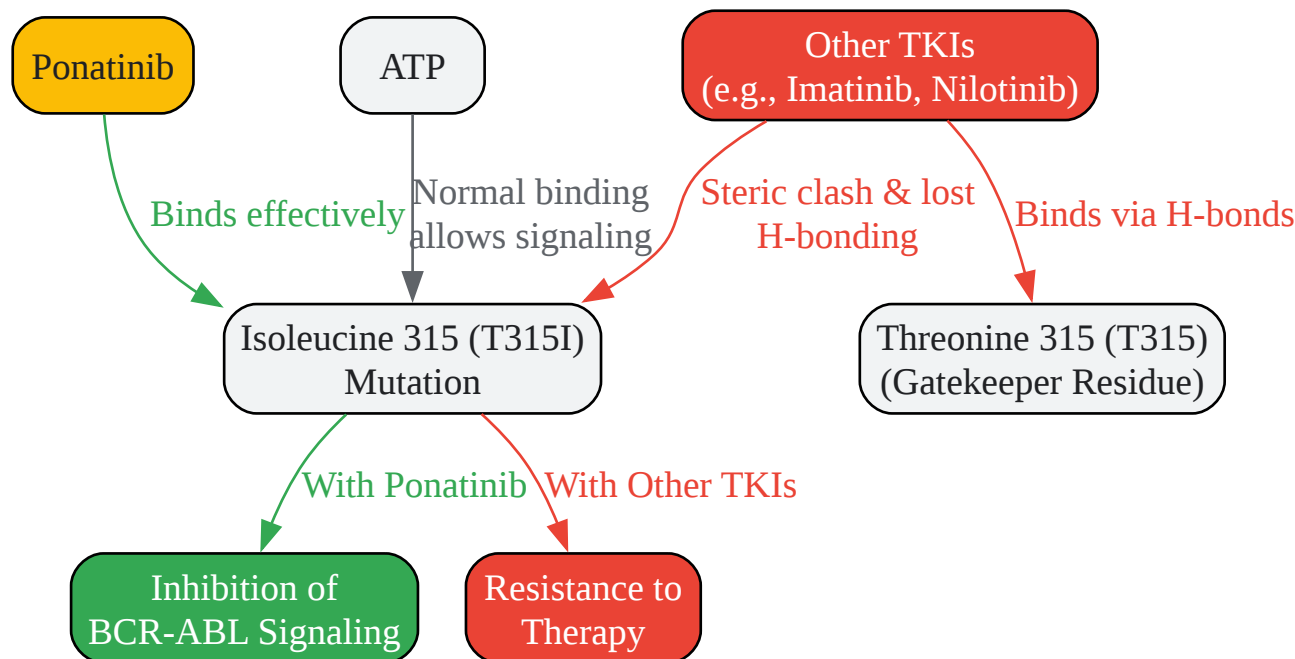
- **Purpose:** To confirm that the inhibition of cell viability is directly linked to the suppression of BCR-ABL kinase activity.
- **Procedure:** Protein lysates from TKI-treated cells are analyzed by Western blot.
- **Targets:** Blots are probed for phosphorylated BCR-ABL (e.g., at Tyr393 or a similar activation loop residue) and total BCR-ABL protein. A decrease in phosphorylation indicates direct kinase inhibition [2].

- **Biochemical Mutagenesis Screens**

- **Purpose:** To proactively identify potential resistance mutations that might emerge under TKI treatment.
- **Procedure:** A cell-based mutagenesis screen is performed to selectively pressure BCR-ABL-expressing cells with the TKI. The "escape" clones that proliferate are then sequenced to identify the resistance-conferring mutations in the BCR-ABL kinase domain [5].

Ponatinib's Mechanism Against the T315I Mutant

The diagram below illustrates how ponatinib uniquely overcomes the T315I mutation, a key feature of its mechanism of action [3].



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Suggestions for Further Investigation

To find the information you are looking for on "BCR-ABL kinase-IN-3," I suggest the following steps:

- **Check Specific Journals:** Search in specialized, high-impact journals focused on medicinal chemistry (e.g., *Journal of Medicinal Chemistry*, *European Journal of Medicinal Chemistry*) as they often publish the initial characterization of novel compounds.
- **Refine Your Search:** Use the compound's specific **chemical name** or **IUPAC name**, as "BCR-ABL kinase-IN-3" is likely a catalog name from a specific supplier. You can also try searching by its **CAS Registry Number** if available.
- **Consult Chemical Databases:** Search commercial chemical supplier databases (e.g., MedChemExpress, Selleckchem, Tocris) for the compound's product page, which sometimes includes limited biochemical data.

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References

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